
(R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a piperazine ring substituted with a nitropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the nitropyridine group. The final step involves the addition of the propan-1-one moiety under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitropyridine group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the piperazine ring.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure suggests potential interactions with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of ®-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The nitropyridine moiety may interact with enzymes or receptors, while the piperazine ring could facilitate binding to biological macromolecules. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one: shares similarities with other piperazine derivatives and nitropyridine compounds.
Piperazine derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.
Nitropyridine compounds: These are often studied for their potential antimicrobial and anticancer properties.
Uniqueness
What sets ®-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C15H22N4O3 |
|---|---|
分子量 |
306.36 g/mol |
IUPAC 名称 |
2,2-dimethyl-1-[(3R)-3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C15H22N4O3/c1-11-10-17(14(20)15(2,3)4)7-8-18(11)13-6-5-12(9-16-13)19(21)22/h5-6,9,11H,7-8,10H2,1-4H3/t11-/m1/s1 |
InChI 键 |
WMZMLZMURWFPDM-LLVKDONJSA-N |
手性 SMILES |
C[C@@H]1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C(=O)C(C)(C)C |
规范 SMILES |
CC1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



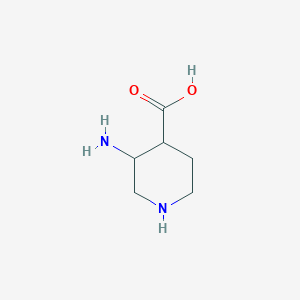
![(4E)-4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B11774608.png)
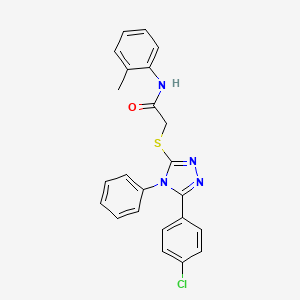


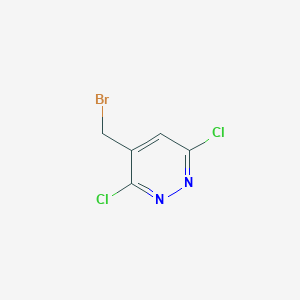

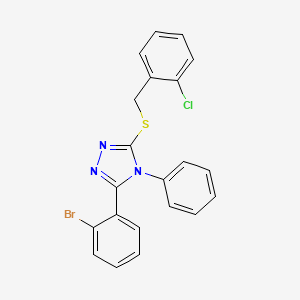
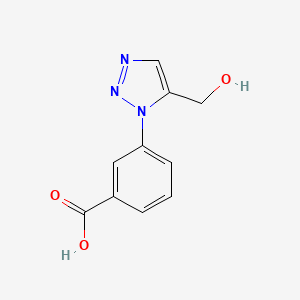
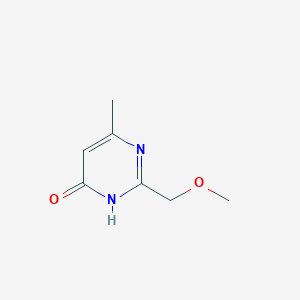
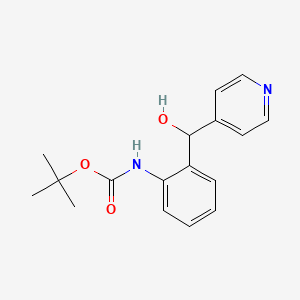

![2-Bromo-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11774686.png)
